molecular formula C14H15NO2 B1440879 Ethyl 4-benzyl-1H-pyrrole-3-carboxylate CAS No. 352616-19-4

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

Cat. No. B1440879
CAS RN: 352616-19-4
M. Wt: 229.27 g/mol
InChI Key: AJRXPNGFRGTIRR-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is 1S/C14H15NO2/c1-2-17-14 (16)13-10-15-9-12 (13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in many biologically active molecules . The pyrrole ring, in particular, is a common motif in pharmaceuticals and agrochemicals.

Biomedical Applications

The pyrrole derivative is used in the creation of biomedical applications , such as 1H-pyrazolo[3,4-b]pyridines. These compounds have shown a wide range of biological activities and are structurally similar to purine bases, which are fundamental components of DNA .

Antiviral Agents

Pyrrole-based molecules, including derivatives of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate , have been explored for their potential as antiviral agents . They are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, which are critical in the life cycle of viruses .

Development of Anti-inflammatory Drugs

The pyrrole subunit is integral in the development of anti-inflammatory drugs . Its incorporation into drug design has led to the synthesis of compounds with potent anti-inflammatory properties .

Cancer Research

In cancer research, pyrrole derivatives are investigated for their antitumor properties . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .

Antibacterial and Antifungal Applications

The structural versatility of pyrrole allows for its use in creating antibacterial and antifungal agents . By modifying the pyrrole core, researchers can develop new drugs to combat resistant strains of bacteria and fungi .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXPNGFRGTIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724366
Record name Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

CAS RN

352616-19-4
Record name Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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